2,5-Thiophenedione, dihydro-3-methyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33688-06-1 |
|---|---|
Molecular Formula |
C5H6O2S |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-methylthiolane-2,5-dione |
InChI |
InChI=1S/C5H6O2S/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3 |
InChI Key |
HDFIYZKBENEYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)SC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Thiophenedione, Dihydro 3 Methyl and Analogous Structures
Direct Synthesis Routes to 2,5-Thiophenedione, dihydro-3-methyl-
The most fundamental and direct route to 2,5-Thiophenedione, dihydro-3-methyl- is the intramolecular dehydration of its corresponding dicarboxylic acid precursor, 2-methyl-3-mercaptosuccinic acid. This classic method for forming cyclic anhydrides involves the removal of a molecule of water to facilitate ring closure. The reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride (B1165640) or acetyl chloride.
The general mechanism involves the activation of one carboxylic acid group, followed by nucleophilic attack from the oxygen of the second carboxylic acid group, leading to the formation of the five-membered anhydride ring. The efficiency of this thermal or chemically-induced cyclization depends on the stability of the resulting ring system and the reaction conditions employed.
Precursor-Based Synthesis and Functional Group Interconversions
The synthesis of the target compound and its analogs can be effectively achieved by constructing the ring system from unsaturated precursors. A notable example is the use of thiomaleic anhydride as a starting material. Substituted thiosuccinic anhydrides can be generated in high yields through the free-radical addition of alkyl groups to thiomaleic anhydride. acs.orgacs.org This approach allows for the introduction of substituents, such as the methyl group in the target compound, onto the thiophene (B33073) dione (B5365651) core.
Another precursor-based strategy involves the Michael addition of a thiol to an unsaturated anhydride like maleic anhydride. When a nucleophilic thiol group attacks the electrophilic β-carbon of maleic anhydride, a thioether bond is formed. mdpi.com Subsequent hydrolysis of the anhydride yields the corresponding dicarboxylic acid, which can then be cyclized to form the substituted thiosuccinic anhydride. This method provides a versatile route to various analogs by simply changing the thiol reactant.
A synthon for preparing related structures is dihydro-3-(triphenylphosphoranylidene)-2,5-thiophendione, which is readily prepared by the reaction of thiomaleic anhydride with triphenylphosphine. This intermediate can then react with various aldehydes in Wittig reactions to produce a range of substituted derivatives. nih.gov
Table 1: Synthesis of Substituted Thiosuccinic Anhydrides via Radical Addition
| Reactant 1 | Reactant 2 | Radical Initiator | Product | Yield (%) |
|---|---|---|---|---|
| Thiomaleic anhydride | Iodoalkyl tert-butyl carbonate | Tris(trimethylsilyl)silane (B43935) | Substituted thiosuccinic anhydride | High |
Cyclization Reactions for Dihydrothiophenedione Ring Formation
The formation of the dihydrothiophenedione ring is fundamentally a cyclization reaction. Intramolecular cyclization is a key step, regardless of whether the synthesis starts from a saturated dicarboxylic acid precursor or is the culmination of a multi-step sequence involving additions to unsaturated systems. frontiersin.org
The process is analogous to the formation of other five-membered rings, such as lactones from hydroxy acids. youtube.com The driving force for the reaction is the formation of a thermodynamically stable five-membered ring. The reaction can be promoted under acidic conditions, where protonation of a carbonyl group enhances its electrophilicity and facilitates the intramolecular nucleophilic attack. nih.gov
Thioacid-mediated radical cyclization of 1,6-dienes represents another powerful method for forming five-membered rings containing sulfur, highlighting the utility of sulfur-based functional groups in facilitating complex ring-forming cascades. nih.gov While not a direct synthesis of the anhydride, this methodology underscores the principles that can be adapted for constructing the core heterocyclic scaffold.
Catalytic Approaches in Dihydrothiophenedione Synthesis
Catalysis offers pathways to synthesize cyclic anhydrides with improved efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. Both transition metal catalysis and organocatalysis have been explored for the synthesis and modification of cyclic anhydrides and related sulfur-containing heterocycles.
Transition metal catalysts, particularly those based on rhodium, are known to be effective in carbonylation reactions for the synthesis of anhydrides, such as acetic anhydride. google.com While specific examples for 2,5-Thiophenedione, dihydro-3-methyl- are not extensively documented, the principles of transition metal-catalyzed carbonylation and cyclization can be applied. For instance, a rhodium-catalyzed process could potentially be developed to construct the anhydride ring from suitable precursors. Rhodium catalysts are also employed in cascade reactions to form complex N-heterocycles, demonstrating their utility in constructing ring systems through migratory processes. nih.gov
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including reactions involving cyclic anhydrides. Chiral organocatalysts, such as those derived from diamines and thioureas, have been successfully used for the desymmetrization of cyclic anhydrides through enantioselective thiolysis and aminolysis. nih.govacs.org These reactions involve the ring-opening of the anhydride by a nucleophile.
The principle of activation by the organocatalyst, typically through hydrogen bonding to the carbonyl groups, can be conceptually reversed and applied to the cyclization (dehydration) step. acs.org A bifunctional organocatalyst could facilitate the removal of water by activating the carboxylic acid groups and promoting the ring-closing step. This approach is a promising area for developing stereoselective syntheses of chiral dihydrothiophenediones.
Table 2: Organocatalytic Desymmetrization of Cyclic Anhydrides
| Anhydride | Nucleophile | Catalyst Type | Product Yield (%) | Enantioselectivity (%) |
|---|---|---|---|---|
| Prochiral Cyclic Anhydride | Thiol | Chiral Diamine-Thiourea | 86-98 | 60-94 |
Emerging Synthetic Technologies for Cyclic Anhydrides
Modern synthetic chemistry is continually evolving, with new technologies offering advantages in terms of efficiency, safety, and environmental impact. For the synthesis of cyclic anhydrides like 2,5-Thiophenedione, dihydro-3-methyl-, several emerging technologies hold promise.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for highly exothermic reactions, and easier scalability. The synthesis of anhydrides via dehydration could be significantly optimized in a flow reactor.
The development of novel dehydrating agents and catalytic systems is another active area of research. For example, solid-supported reagents and catalysts can simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. While specific applications to dihydrothiophenediones are still developing, these technologies represent the future direction for the synthesis of this and other important classes of chemical compounds.
Flow Chemistry Approaches
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While no specific flow chemistry synthesis for 2,5-Thiophenedione, dihydro-3-methyl- has been reported, the principles can be applied based on the synthesis of analogous cyclic anhydrides.
For instance, the industrial production of maleic anhydride, a related unsaturated dicarboxylic anhydride, involves the vapor-phase oxidation of n-butane or benzene in a fixed-bed reactor, which can be considered a continuous flow process douwin-chem.comtu-clausthal.degoogle.com. This process typically utilizes a vanadium-phosphorus oxide (VPO) catalyst at elevated temperatures (390-420°C) tu-clausthal.de. A similar strategy could hypothetically be adapted for the synthesis of the target thiophene dione from a suitable sulfur-containing precursor.
A conceptual flow process for the synthesis of 2,5-Thiophenedione, dihydro-3-methyl- could involve the following steps:
Precursor Synthesis: A suitable starting material, such as 3-methyl-2,5-dihydrothiophene, would first need to be synthesized.
Oxidation in a Flow Reactor: The precursor could then be introduced into a heated flow reactor packed with an appropriate oxidation catalyst. The choice of oxidant and catalyst would be critical to selectively oxidize the methylene (B1212753) groups adjacent to the sulfur atom to carbonyl groups without cleaving the ring.
In-line Purification: The product stream from the reactor could be passed through a series of purification steps, such as solvent extraction or crystallization, to isolate the desired 2,5-Thiophenedione, dihydro-3-methyl-.
Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of 2,5-Thiophenedione, dihydro-3-methyl-
| Parameter | Value |
| Starting Material | 3-methyl-2,5-dihydrothiophene |
| Oxidant | Oxygen, Hydrogen Peroxide |
| Catalyst | Vanadium-based or other metal oxides |
| Reactor Type | Packed-bed microreactor |
| Temperature | 100-300 °C (estimated) |
| Pressure | 1-10 bar (estimated) |
| Residence Time | 1-20 minutes (estimated) |
It is important to note that these parameters are speculative and would require significant experimental optimization.
Photochemical Synthesis
Photochemical reactions, which are initiated by the absorption of light, can provide unique synthetic pathways that are often inaccessible through thermal methods. While the direct photochemical synthesis of 2,5-Thiophenedione, dihydro-3-methyl- is not described in the literature, photochemical methods are known for the synthesis and modification of related cyclic anhydrides.
A notable example is the photochemical dimerization of maleic anhydride to form cyclobutane tetracarboxylic dianhydride (CBTA) wikipedia.org. This [2+2] cycloaddition reaction is a key step in the production of polyimides used in liquid crystal displays wikipedia.org. Furthermore, photochemical cycloadditions of maleic anhydride and its derivatives to other molecules, such as acenaphthylene, have been reported as a route to complex polycyclic systems acs.org.
A potential, albeit speculative, photochemical route to the target molecule could involve the photooxidation of a suitable precursor. For example, the singlet oxygen generated photochemically could potentially react with 3-methyl-2,5-dihydrothiophene to introduce the carbonyl functionalities. However, controlling the selectivity of such an oxidation would be a significant challenge.
Table 2: Examples of Photochemical Reactions of Analogous Maleic Anhydride Derivatives
| Reactant(s) | Product | Reaction Type | Reference |
| Maleic anhydride | Cyclobutane tetracarboxylic dianhydride | [2+2] Cycloaddition (Dimerization) | wikipedia.org |
| Maleic anhydride, Acenaphthylene | Polycyclic adduct | [2+2] Cycloaddition | acs.org |
| Maleic anhydride derivative, Propargyl alcohol | Fused cyclobutene | [2+2] Cycloaddition | bris.ac.uk |
Electrochemical Synthesis
Electrochemical synthesis utilizes electrical current to drive chemical reactions, offering a green and often highly selective alternative to traditional chemical reagents. While a direct electrochemical synthesis of 2,5-Thiophenedione, dihydro-3-methyl- has not been reported, the electrochemical synthesis of related compounds provides a basis for potential routes.
The electrochemical reduction of maleic anhydride to succinic acid is a well-established industrial process google.com. This process highlights the ability of electrochemistry to modify the double bond in the anhydride ring. Conversely, electrochemical oxidation could potentially be used to introduce carbonyl groups. For instance, the electrochemical oxidation of furfural has been investigated for the production of maleic acid performproject.eu.
A hypothetical electrochemical synthesis of 2,5-Thiophenedione, dihydro-3-methyl- could involve the anodic oxidation of 3-methyltetrahydrothiophene. The challenge would lie in achieving selective oxidation at the 2 and 5 positions without over-oxidation or ring-opening. The choice of electrode material, solvent, and supporting electrolyte would be crucial for the success of such a transformation.
Table 3: Examples of Electrochemical Reactions of Analogous Compounds
| Starting Material | Product | Electrode/Conditions | Reaction Type | Reference |
| Maleic anhydride | Succinic acid | Cathodic reduction | Reduction | google.com |
| Furfural | Maleic acid | PbO2 anode | Oxidation | performproject.eu |
These examples demonstrate the feasibility of using electrochemical methods to transform cyclic molecules. Further research is needed to apply these principles to the synthesis of the target thiophene dione.
Reactivity and Reaction Mechanisms of 2,5 Thiophenedione, Dihydro 3 Methyl
Electrophilic Reactivity of the Dihydrothiophene Ring
The carbon-carbon double bond in the dihydrothiophene ring of 2,5-Thiophenedione, dihydro-3-methyl- is electron-deficient due to the presence of the two adjacent electron-withdrawing carbonyl groups. This deactivation makes the double bond less susceptible to typical electrophilic additions that are common for alkenes. However, under certain conditions, such as in the presence of strong electrophiles or catalysts, reactions at this site can occur. The methyl group at the 3-position, being electron-donating, provides a slight activating effect on the double bond, potentially influencing the regioselectivity of any addition reactions.
Free radical additions, however, are a known class of reactions for the parent compound, thiomaleic anhydride (B1165640). It has been shown to be an excellent trap for nucleophilic alkyl radicals. nih.gov This suggests that 2,5-Thiophenedione, dihydro-3-methyl- would also readily participate in radical addition reactions. For instance, the addition of iodoalkyl tert-butyl carbonates and carbamates in the presence of a radical initiator like tris(trimethylsilyl)silane (B43935) can be expected to yield substituted thiosuccinic anhydrides. nih.gov
| Reactant | Reagent(s) | Product Type | Reference |
| Thiomaleic anhydride | Iodoalkyl tert-butyl carbonate, (TMS)3SiH, Radical Initiator | Substituted thiosuccinic anhydride | nih.gov |
This table illustrates a representative reaction of the parent compound, which is expected to be analogous for the 3-methyl derivative.
Nucleophilic Attack and Ring-Opening Reactions on the Dione (B5365651) Moiety
The dione moiety in 2,5-Thiophenedione, dihydro-3-methyl- is highly susceptible to nucleophilic attack. The carbonyl carbons are electrophilic, and the anhydride-like structure makes the ring prone to opening. The reaction of thiols and anhydrides to form ring-opened thioester/acid products is a reversible process. nih.gov This indicates that various nucleophiles, such as alcohols, amines, and thiols, can attack one of the carbonyl groups, leading to the cleavage of the C-O bond and the formation of a thioester and a carboxylic acid derivative.
The reaction with thiols is particularly noteworthy. The attack of a thiol on one of the carbonyls would lead to a ring-opened product containing a thioester and a thiocarboxylic acid. This reactivity is foundational for the use of thiomaleic anhydrides in multicomponent coupling processes. nih.gov
| Nucleophile | General Product Structure | Key Feature | Reference |
| Alcohols (ROH) | RO-C(=O)-CH(CH3)-CH2-C(=O)-SH | Ester and Thiocarboxylic acid | Inferred from nih.gov |
| Amines (RNH2) | RNH-C(=O)-CH(CH3)-CH2-C(=O)-SH | Amide and Thiocarboxylic acid | Inferred from nih.gov |
| Thiols (RSH) | RS-C(=O)-CH(CH3)-CH2-C(=O)-SH | Thioester and Thiocarboxylic acid | nih.gov |
This table presents the expected products from nucleophilic ring-opening reactions based on the reactivity of similar anhydrides.
Cycloaddition Reactions Involving the Unsaturated System
The double bond in 2,5-Thiophenedione, dihydro-3-methyl-, being part of an α,β-unsaturated dione system, can act as a dienophile in Diels-Alder reactions. While the sulfur atom in the ring and the methyl substituent will influence the reactivity and stereoselectivity, the general behavior can be compared to that of maleic anhydride and its derivatives, which are classic dienophiles. psu.edu
For instance, reaction with a conjugated diene would be expected to yield a bicyclic adduct. The presence of the methyl group may introduce steric hindrance and influence the endo/exo selectivity of the cycloaddition. Intramolecular Diels-Alder reactions are also a possibility if the molecule is appended with a suitable diene-containing side chain.
| Diene | Reaction Type | Product Type | Reference |
| Furan derivatives | Diels-Alder Cycloaddition | Bicyclic adduct | Analogous to psu.edu |
| Cyclopentadiene | Diels-Alder Cycloaddition | Bicyclic adduct | Analogous to researchgate.net |
This table provides examples of Diels-Alder reactions with analogous dienophiles.
Transformations Leading to Novel Heterocyclic Ring Systems
The reactive nature of the dione moiety and the unsaturation in the dihydrothiophene ring make 2,5-Thiophenedione, dihydro-3-methyl- a versatile precursor for the synthesis of other heterocyclic systems.
Annulation reactions, which involve the formation of a new ring fused to the existing one, are plausible. For example, reaction with compounds containing two nucleophilic groups, such as o-phenylenediamines or hydrazine (B178648) derivatives, could lead to the formation of new heterocyclic rings. The initial nucleophilic attack would open the anhydride ring, followed by an intramolecular condensation to form the new ring system.
Information regarding specific ring expansion or contraction reactions of dihydro-2,5-thiophenediones is scarce. However, in broader heterocyclic chemistry, such transformations can be induced by various reagents or photochemical methods. For instance, reactions involving carbenes or nitrenes can sometimes lead to ring expansion. It is conceivable that under specific conditions, the dihydrothiophene ring could undergo expansion to a six-membered ring or contraction to a four-membered ring, though no direct examples for this specific compound are readily available in the literature.
Rearrangement Reactions of Dihydrothiophenedione Structures
Rearrangement reactions of the 2,5-Thiophenedione, dihydro-3-methyl- skeleton are not well-documented. However, photochemical rearrangements are known for related cyclic enones. Additionally, under certain acidic or basic conditions, rearrangements involving the migration of the double bond or other skeletal rearrangements could potentially occur, though this remains speculative without direct experimental evidence.
Radical Reactions Involving 2,5-Thiophenedione, dihydro-3-methyl-
While direct experimental studies on the radical reactions of 2,5-Thiophenedione, dihydro-3-methyl- are not extensively documented in publicly available literature, its reactivity can be inferred from studies on closely related structural analogs, particularly thiomaleic anhydride and maleic anhydride derivatives. The presence of a carbon-carbon double bond within the heterocyclic ring, coupled with the influence of the adjacent carbonyl and thioether groups, suggests that this compound is a likely participant in radical-mediated processes.
One of the primary modes of radical reactivity anticipated for 2,5-Thiophenedione, dihydro-3-methyl- is the free radical addition to the double bond. Research on thiomaleic anhydride, the parent compound lacking the methyl substituent, has demonstrated its high efficiency as a trap for alkyl radicals. This reactivity is attributed to the electrophilic nature of the double bond, which readily accepts nucleophilic alkyl radicals. In a typical reaction mechanism, a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), undergoes homolytic cleavage upon heating or photolysis to generate initiating radicals. These radicals can then abstract a hydrogen atom from a suitable donor, like tris(trimethylsilyl)silane, to produce a silyl (B83357) radical which in turn generates an alkyl radical from an alkyl halide. This alkyl radical then adds to the double bond of the thiophenedione ring, forming a more stable substituted thiosuccinic anhydride radical intermediate. This intermediate subsequently abstracts a hydrogen atom from the hydrogen donor to propagate the radical chain and yield the final product.
The general scheme for the free radical addition to a thiomaleic anhydride analog can be summarized as follows:
Initiation: The radical initiator decomposes to form initiating radicals.
Propagation:
The initiating radical generates a primary radical (e.g., from an alkyl halide).
The primary radical adds to the C=C double bond of the thiophenedione ring.
The resulting radical intermediate abstracts a hydrogen atom from a donor to form the product and regenerate the propagating radical.
Termination: Two radicals combine to terminate the chain reaction.
Another significant area of radical reactivity for analogs of 2,5-Thiophenedione, dihydro-3-methyl- is free radical polymerization . Maleic anhydride and its derivatives are well-known to undergo copolymerization with a variety of electron-donating monomers, such as styrene. Given that 2,5-Thiophenedione, dihydro-3-methyl- is a sulfur analog of a substituted maleic anhydride, it is plausible that it could also participate in similar polymerization reactions.
In such a scenario, the thiophenedione would likely act as an electron-accepting monomer. The polymerization would be initiated by standard radical initiators, and the propagation would involve the alternating addition of the electron-rich and electron-poor monomers. The presence of the methyl group might influence the polymerization kinetics and the properties of the resulting copolymer. While the homopolymerization of maleic anhydride is generally sluggish, the tendency for it to form alternating copolymers is a well-established principle in polymer chemistry, a behavior that could reasonably be extrapolated to its thio-analog.
The table below illustrates the potential reactants and products in the radical addition to 2,5-Thiophenedione, dihydro-3-methyl-, based on the known reactions of thiomaleic anhydride.
| Reactant 1 | Reactant 2 (Radical Precursor) | Radical Initiator | Product |
| 2,5-Thiophenedione, dihydro-3-methyl- | Iodoalkane | AIBN | 3-alkyl-3-methyl-dihydro-2,5-thiophenedione |
| 2,5-Thiophenedione, dihydro-3-methyl- | Bromoalkane | AIBN | 3-alkyl-3-methyl-dihydro-2,5-thiophenedione |
Further research into the radical-initiated reactions of a related compound, 3-methyl-2,5-dihydrothiophene-1,1-dioxide (a sulfone, not a dione), also indicates the susceptibility of this heterocyclic system to radical processes, lending further support to the predicted reactivity of 2,5-Thiophenedione, dihydro-3-methyl-.
Spectroscopic Characterization of 2,5 Thiophenedione, Dihydro 3 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
In the ¹H NMR spectrum of the analogous 3-methyloxolane-2,5-dione, distinct signals corresponding to the different proton environments are observed. The methyl protons (CH₃) typically appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) is expected to be a multiplet, resulting from coupling to both the methyl and methylene (B1212753) protons. The two methylene protons (CH₂) are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to appear as two separate multiplets, each coupled to the adjacent methine proton and to each other (geminal coupling).
Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Thiophenedione, dihydro-3-methyl- (based on 3-methyloxolane-2,5-dione data)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ | ~ 1.3 | Doublet | ~ 7.0 |
| CH | ~ 3.2 | Multiplet | - |
| CH₂ (a) | ~ 2.8 | Multiplet | - |
| CH₂ (b) | ~ 2.5 | Multiplet | - |
These are estimated values and may vary in the actual spectrum of 2,5-Thiophenedione, dihydro-3-methyl-.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,5-Thiophenedione, dihydro-3-methyl-, four distinct carbon signals are anticipated. The two carbonyl carbons (C=O) are expected to resonate at the lowest field (highest ppm values) due to the strong deshielding effect of the electronegative oxygen atoms. The methine carbon (CH) and the methylene carbon (CH₂) will appear at intermediate chemical shifts, while the methyl carbon (CH₃) will be the most shielded and thus appear at the highest field (lowest ppm value).
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Thiophenedione, dihydro-3-methyl- (based on 3-methyloxolane-2,5-dione data)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C2) | ~ 175 |
| C=O (C5) | ~ 172 |
| CH | ~ 35 |
| CH₂ | ~ 33 |
| CH₃ | ~ 15 |
These are estimated values and may vary in the actual spectrum of 2,5-Thiophenedione, dihydro-3-methyl-.
While specific 2D NMR data for 2,5-Thiophenedione, dihydro-3-methyl- is unavailable, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this molecule, cross-peaks would be expected between the methyl protons and the methine proton, and between the methine proton and the two methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, showing correlations between the CH₃ protons and the methyl carbon, the CH proton and the methine carbon, and the CH₂ protons and the methylene carbon.
Solid-state NMR (ssNMR) could be employed to study the crystalline form of 2,5-Thiophenedione, dihydro-3-methyl-. This technique can provide information about the molecular conformation and packing in the solid state. Different polymorphs of the compound would likely exhibit distinct ssNMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule and is particularly useful for identifying functional groups.
The IR spectrum of a cyclic anhydride (B1165640) is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. For saturated cyclic anhydrides like the analogous 3-methyloxolane-2,5-dione, these bands typically appear at high wavenumbers. spectroscopyonline.com The presence of a sulfur atom in the ring of 2,5-Thiophenedione, dihydro-3-methyl- may slightly shift these frequencies compared to its oxygen analog. Additionally, various C-H and C-C stretching and bending vibrations would be present in the fingerprint region of the spectrum.
Table 3: Predicted IR Absorption Frequencies for 2,5-Thiophenedione, dihydro-3-methyl-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | 1870 - 1845 | Strong |
| Symmetric C=O Stretch | 1800 - 1775 | Strong |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C-O-C Stretch (in analog) | 1300 - 1000 | Strong |
These are estimated values based on data for cyclic anhydrides and may vary for the specific thiophene (B33073) derivative. spectroscopyonline.com
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are dependent on its structure and symmetry. For 2,5-Thiophenedione, dihydro-3-methyl-, the Raman spectrum is expected to be characterized by several key vibrations.
The most intense peaks would likely arise from the symmetric stretching of the two carbonyl (C=O) groups of the cyclic anhydride. These vibrations are typically strong in Raman spectra. The presence of the sulfur atom in the ring will influence the frequency of the ring deformation and stretching modes. The C-S bond stretching vibrations would give rise to characteristic peaks, although they are generally weaker than C=O stretching bands.
Table 1: Predicted Prominent Raman Shifts for 2,5-Thiophenedione, dihydro-3-methyl-
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H Stretching (methyl group) | 2900-3000 |
| C=O Symmetric Stretching | 1750-1850 |
| C=O Asymmetric Stretching | 1700-1800 |
| CH₂ Bending | 1400-1475 |
| CH₃ Bending | 1350-1450 |
| C-C Stretching | 800-1200 |
| C-S Stretching | 600-700 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. The exact mass of 2,5-Thiophenedione, dihydro-3-methyl- can be calculated from its molecular formula, C₅H₆O₂S. This precise measurement is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.
Table 2: Calculated Exact Mass for 2,5-Thiophenedione, dihydro-3-methyl-
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₅H₆O₂S | ¹²C₅¹H₆¹⁶O₂³²S | 130.00885 |
Fragmentation Pattern Analysis in Electron Ionization Mass Spectrometry
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For 2,5-Thiophenedione, dihydro-3-methyl-, the molecular ion peak (M⁺˙) at m/z 130 would be expected.
The fragmentation is likely to proceed through several pathways characteristic of cyclic anhydrides and sulfur-containing compounds. Key fragmentation steps would include the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the anhydride moiety. Another prominent fragmentation pathway could involve the loss of the methyl group (CH₃, 15 Da). The cleavage of the heterocyclic ring can also lead to various smaller fragment ions. The study of fragmentation patterns in related dihydrothiophene derivatives can provide insights into the expected behavior of this molecule. arkat-usa.org
Table 3: Predicted Key Fragment Ions in the EI-MS of 2,5-Thiophenedione, dihydro-3-methyl-
| m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 130 | [C₅H₆O₂S]⁺˙ (Molecular Ion) | - |
| 115 | [C₄H₃O₂S]⁺ | CH₃ |
| 102 | [C₄H₆OS]⁺˙ | CO |
| 86 | [C₄H₆S]⁺˙ | CO₂ |
| 74 | [C₃H₂OS]⁺˙ | CO, C₂H₄ |
| 58 | [C₂H₂OS]⁺˙ | CO, C₂H₄, CO |
| 45 | [CHS]⁺ | C₄H₅O₂ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. The 2,5-Thiophenedione, dihydro-3-methyl- molecule contains saturated carbonyl groups which are expected to exhibit weak n → π* transitions at longer wavelengths (around 280-300 nm) and more intense π → π* transitions at shorter wavelengths (below 200 nm). The presence of the sulfur atom may slightly shift these absorption bands compared to its non-sulfur analog, succinic anhydride.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Saturated ketones and anhydrides are typically not fluorescent or show very weak fluorescence, as the excited states are efficiently deactivated through non-radiative pathways. Therefore, 2,5-Thiophenedione, dihydro-3-methyl- is not expected to be significantly fluorescent.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of 2,5-Thiophenedione, dihydro-3-methyl- would provide precise bond lengths, bond angles, and the conformation of the five-membered ring.
While no specific crystal structure data for this compound is readily available, it is expected that the dihydrothiophene ring would adopt a non-planar conformation, likely an envelope or twisted shape, to relieve ring strain. The methyl group would occupy either an axial or equatorial position relative to the ring. The crystal packing would be determined by intermolecular forces such as dipole-dipole interactions between the polar carbonyl groups and van der Waals forces.
Advanced Spectroscopic Probes and In Situ Monitoring
Advanced spectroscopic techniques can be employed for in situ monitoring of reactions involving 2,5-Thiophenedione, dihydro-3-methyl-. For instance, in situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could be used to follow the progress of its synthesis or its participation in subsequent chemical reactions. mdpi.com These techniques allow for real-time tracking of the concentrations of reactants, intermediates, and products by monitoring the characteristic vibrational bands of each species. This can provide valuable kinetic and mechanistic information about the chemical processes.
Computational and Theoretical Studies of 2,5 Thiophenedione, Dihydro 3 Methyl
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and distribution of electron density.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy structure on the potential energy surface.
For 2,5-Thiophenedione, dihydro-3-methyl-, DFT methods, such as those employing the B3LYP functional with a basis set like 6-311G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov The geometry optimization process would reveal the puckering of the five-membered ring and the preferred orientation of the methyl group.
By calculating the energy at various constrained geometries, an energy landscape can be mapped. This landscape is crucial for identifying stable conformers and the transition states that connect them, providing insight into the molecule's flexibility and the energy barriers for conformational changes. For instance, studies on the structurally similar succinic acid have used DFT to analyze the energy profile of ring twisting, identifying stable twisted and planar conformers and the rotational energy barriers between them. researchgate.net A similar approach for 2,5-Thiophenedione, dihydro-3-methyl- would elucidate the energetic favorability of different ring conformations.
Table 1: Predicted Geometric Parameters for 2,5-Thiophenedione, dihydro-3-methyl- (Hypothetical DFT Data) This table is illustrative and based on typical values for similar organic molecules, as direct computational studies are not available.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-S Bond Length | ~1.82 Å |
| C-C Bond Length (ring) | ~1.54 Å |
| O=C-C Angle | ~125° |
| C-S-C Angle | ~95° |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties.
These high-accuracy calculations would be valuable for benchmarking the results from DFT and for obtaining precise values for properties like ionization potential and electron affinity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can offer a detailed picture of the bonding within the molecule. nih.gov NBO analysis would quantify the delocalization of electron density, the nature of the atomic orbitals involved in bonding, and the strength of intramolecular interactions, such as hyperconjugation involving the methyl group and the thiophene (B33073) dione (B5365651) ring.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior and interactions with its environment over time.
Conformational Analysis and Stereochemistry
The dihydro-3-methyl-2,5-thiophenedione molecule contains a stereocenter at the C3 carbon, meaning it exists as two enantiomers (R and S). The five-membered ring is not planar, and it can adopt various puckered conformations. A detailed conformational analysis, likely using a combination of molecular mechanics force fields and quantum chemical calculations, would identify the most stable low-energy conformers.
Prediction of Molecular Interactions and Aggregation
Molecular dynamics (MD) simulations can predict how molecules of 2,5-Thiophenedione, dihydro-3-methyl- would interact with each other in a condensed phase (liquid or solid). In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms and molecules over time.
These simulations could predict how the molecules pack in a crystal lattice and identify the dominant intermolecular forces, such as dipole-dipole interactions from the two carbonyl groups and van der Waals forces. By analyzing the radial distribution functions from the simulation, one could understand the average distances and coordination numbers of neighboring molecules. Such simulations are crucial for predicting properties like density, heat of vaporization, and the potential for polymorphism (the ability to exist in multiple crystal forms).
Applications of 2,5 Thiophenedione, Dihydro 3 Methyl in Chemical Synthesis and Materials Science
Development of Functional Materials
Incorporation into Optoelectronic Materials
Thiophene-based molecules are integral to the field of optoelectronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This is due to the electron-rich nature of the thiophene (B33073) ring, which facilitates charge transport.
While there is no direct evidence of 2,5-Thiophenedione, dihydro-3-methyl- being used as a monomer or precursor for optoelectronic polymers, its structure suggests potential synthetic pathways to functionalized thiophenes. The dione (B5365651) functionality could, in principle, be chemically modified to introduce desired electronic or solubility characteristics. For instance, reduction of the carbonyl groups and subsequent aromatization could yield a 3-methylthiophene (B123197) derivative, a common building block in conjugated polymers.
The properties of hypothetical polymers derived from this compound would be highly dependent on the final conjugated structure. Key parameters for optoelectronic materials that would need to be investigated include:
| Property | Desired Characteristic for Optoelectronic Materials |
| Band Gap | Tunable, typically between 1.5 and 3.0 eV |
| HOMO/LUMO Levels | Aligned for efficient charge injection/extraction |
| Charge Carrier Mobility | High for efficient charge transport |
| Solubility | Good for solution-based processing |
| Film Morphology | Smooth and uniform for device fabrication |
Without experimental data, the performance of any material derived from 2,5-Thiophenedione, dihydro-3-methyl- in optoelectronic devices remains speculative.
Components in Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures. This phenomenon is critical for creating complex nanostructures for various applications, including molecular electronics and sensing. The ability of a molecule to self-assemble is dictated by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
The structure of 2,5-Thiophenedione, dihydro-3-methyl- possesses polar carbonyl groups which could potentially participate in hydrogen bonding or dipole-dipole interactions, facilitating self-assembly. However, the non-planar, saturated nature of the dihydro-thiophene ring might hinder the efficient π-π stacking that is often a driving force for the self-assembly of aromatic thiophene derivatives.
For 2,5-Thiophenedione, dihydro-3-methyl- or its derivatives to be effective components in self-assembled systems, they would likely need to be functionalized to enhance intermolecular interactions. The introduction of long alkyl chains, for example, could promote organization into lamellar or columnar structures.
The following table outlines potential intermolecular interactions that could be exploited in derivatives of this compound for self-assembly:
| Interaction Type | Potential Functional Groups on Derivative | Resulting Supramolecular Structure |
| Hydrogen Bonding | Amide, Carboxylic Acid | Sheets, Helices |
| π-π Stacking | Aromatic Rings | Columns, Lamellae |
| Van der Waals Forces | Long Alkyl Chains | Ordered Films |
Future Research Directions and Unexplored Opportunities for 2,5 Thiophenedione, Dihydro 3 Methyl
Discovery of Novel Asymmetric Synthetic Pathways
The development of chiral derivatives of 2,5-Thiophenedione, dihydro-3-methyl- is a significant area for future research, as stereochemistry is crucial in pharmaceuticals and materials science. A key unexplored opportunity lies in the asymmetric desymmetrization of related prochiral cyclic anhydrides, a strategy that can be adapted for thioanhydrides.
Organocatalysis, particularly using bifunctional catalysts, presents a promising avenue. For instance, thiourea-based organocatalysts derived from chiral diamines have been successfully used for the enantioselective ring-opening of various cyclic anhydrides with nucleophiles like thiols and amines. nih.govacs.org These catalysts activate the anhydride (B1165640) carbonyl group through hydrogen bonding, allowing for a stereocontrolled nucleophilic attack. Future work could involve designing and screening a library of such catalysts to find an optimal system for 2,5-Thiophenedione, dihydro-3-methyl-. The goal would be to achieve high yields and enantioselectivities (ee) for the resulting thioester carboxylic acids, which are versatile chiral building blocks.
Key research objectives in this area include:
Catalyst Design: Synthesizing novel chiral thiourea, squaramide, or cinchona alkaloid-based catalysts tailored for thioanhydride activation. rsc.orgresearchgate.netnih.gov
Nucleophile Scope: Expanding the range of nucleophiles beyond simple alcohols and amines to include more complex fragments, enabling the creation of diverse chiral molecules.
Mechanistic Studies: Employing computational modeling (DFT calculations) and kinetic studies to understand the catalyst-substrate interactions and the origins of stereoselectivity, which can guide further catalyst optimization. researchgate.net
| Catalyst Type | Potential Nucleophiles | Expected Outcome | Potential Enantioselectivity (ee) |
| Chiral Thiourea | Alcohols, Amines, Thiols | Chiral mono-thioesters | Potentially >95% |
| Cinchona Alkaloids | Alcohols | Chiral mono-thioesters | Potentially >90% |
| Chiral Diamines | Grignard Reagents | Chiral lactones | To be determined |
Investigation of Reactivity under Extreme Conditions or Novel Catalytic Systems
Exploring the reactivity of 2,5-Thiophenedione, dihydro-3-methyl- under non-traditional conditions could unlock novel chemical transformations. High-pressure chemistry, in particular, offers a powerful tool for promoting reactions with a negative activation volume, such as cycloadditions. chemistryviews.org
Research has shown that high pressure (5–14 kbar) can significantly enhance the yields of [3+2]-cycloadditions involving thiocarbonyl ylides to form dihydro- and tetrahydrothiophenes, even for thermally unstable substrates. chemistryviews.org Applying high-pressure conditions to reactions involving 2,5-Thiophenedione, dihydro-3-methyl-, could facilitate otherwise inaccessible cycloaddition or ring-opening polymerization pathways. Similarly, first-principles molecular dynamics simulations have indicated that replacing oxygen with sulfur in carbonyl compounds significantly lowers the pressure required to initiate oligomerization, suggesting that thioanhydrides could be highly reactive under pressure. nih.gov
Furthermore, novel catalytic systems like photocatalysis and electrocatalysis remain largely unexplored for this class of compounds. Thiophene-containing polymers have demonstrated excellent photocatalytic activity for organic transformations. rsc.org Future studies could investigate the use of 2,5-Thiophenedione, dihydro-3-methyl- as a monomer or precursor in photocatalytic systems, potentially activated by light to engage in radical-based reactions or polymerizations. nih.govresearchgate.netresearchgate.net
| Condition/System | Potential Reaction Type | Expected Advantage |
| High Pressure (5-15 kbar) | Cycloaddition, Polymerization | Increased yields, access to hindered products. chemistryviews.org |
| Microwave Irradiation | Ring-opening, Condensation | Reduced reaction times, improved efficiency. nih.gov |
| Photocatalysis | Radical addition, Polymerization | Mild reaction conditions, novel reactivity pathways. |
| Sonochemistry | Ring-opening, Fragmentation | Enhanced reaction rates through acoustic cavitation. |
Integration with Artificial Intelligence and Machine Learning for Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by enabling rapid and accurate prediction of reaction outcomes and retrosynthetic pathways. arxiv.org For a relatively specialized compound like 2,5-Thiophenedione, dihydro-3-methyl-, AI tools can accelerate the discovery of efficient synthetic routes and novel reactions.
A significant opportunity lies in applying transfer learning techniques to retrosynthesis models. nih.govchemrxiv.orgox.ac.uk Standard AI models are often trained on large, general reaction databases and may perform poorly for specific, less-represented areas like sulfur heterocycle chemistry. By fine-tuning a baseline model with a smaller, curated dataset of reactions involving thioanhydrides and related sulfur compounds, its predictive accuracy for ring-breaking disconnections can be significantly improved. nih.gov This approach could suggest viable and previously unconsidered precursors for synthesizing complex derivatives of 2,5-Thiophenedione, dihydro-3-methyl-.
Future research efforts should focus on:
Dataset Curation: Building a specialized, high-quality database of reactions involving cyclic thioanhydrides and their ring-opening transformations.
Model Fine-Tuning: Applying mixed fine-tuning and other transfer learning methods to state-of-the-art retrosynthesis models (e.g., sequence-to-sequence models) to enhance their performance on this specific chemical space. chemrxiv.orgresearchgate.net
Forward Prediction and Property Correlation: Using ML models to predict not only the products of unknown reactions but also to correlate structural features of derivatives with desired material or biological properties, guiding experimental efforts. mdpi.com
Development of Derivatization Strategies for Specific Material Properties
The inherent reactivity of the thioanhydride ring makes 2,5-Thiophenedione, dihydro-3-methyl- an excellent candidate for creating novel functional materials. Derivatization through ring-opening polymerization (ROP) is a particularly promising avenue.
Recent studies have demonstrated the ring-opening terpolymerisation of phthalic thioanhydride (a structural analogue) with epoxides and carbon dioxide to create statistical poly(ester-thioester-carbonates). rsc.org This work highlights that the inclusion of thioester linkages can enhance the degradability of the resulting polymers compared to their all-oxygen counterparts. Applying similar strategies to 2,5-Thiophenedione, dihydro-3-methyl- could lead to a new class of sulfur-containing polymers with tunable thermal, mechanical, and degradation properties. The 3-methyl group provides a chiral center that could be used to influence the polymer's microstructure and properties.
Further opportunities include:
Functional Polymers: Synthesizing polymers for applications in organic electronics, where thiophene-based materials are already widely used. rsc.org The thioester and carboxylic acid functionalities resulting from ROP could be used for post-polymerization modification.
Bioactive Molecules: Using the compound as a scaffold for creating small molecules with potential therapeutic applications. Thiophene (B33073) derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net
Cross-linking Agents: Developing derivatives that can act as cross-linking agents in thermosetting resins or as additives to modify the properties of existing polymers.
| Derivatization Strategy | Resulting Functional Group | Potential Application |
| Ring-opening with diols | Thioester, Carboxylic Acid | Degradable Polyesters |
| Reaction with diamines | Thioamide, Carboxylic Acid | Polyamides, Bioactive compounds |
| Copolymerization with CO2/epoxides | Poly(ester-thioester-carbonate) | Advanced degradable plastics. rsc.org |
| Palladium-catalyzed cross-coupling | C-C bond formation | Functional materials, Helical mimetics. nih.gov |
High-Throughput Screening for New Chemical Transformations
High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and optimizing existing ones by systematically exploring a vast array of variables in parallel. unchainedlabs.com Applying HTS to 2,5-Thiophenedione, dihydro-3-methyl- could rapidly identify novel catalysts, reaction conditions, and nucleophiles for its transformation.
A key unexplored area is the discovery of novel ring-opening reactions. An HTS campaign could be designed to screen a large library of potential nucleophiles and catalysts simultaneously in a microtiter plate format. For instance, an assay could be developed to detect the formation of a free thiol group after a subsequent chemical step, or a pH-based assay could monitor the generation of the carboxylic acid upon ring-opening, similar to assays developed for epoxide ring-opening reactions. nih.gov This would allow for the rapid identification of active catalysts and conditions from hundreds or thousands of possibilities.
Future HTS campaigns could focus on:
Catalyst Discovery: Screening diverse libraries of Lewis acids, Lewis bases, organocatalysts, and transition metal complexes for promoting ring-opening or cycloaddition reactions.
Reaction Condition Optimization: Systematically varying parameters such as solvent, temperature, concentration, and additives to quickly map the optimal reaction landscape for a desired transformation. unchainedlabs.com
Substrate Scope Expansion: Once a novel transformation is discovered, HTS can be used to quickly evaluate its applicability to a wide range of substituted thioanhydrides and reaction partners.
Advanced Spectroscopic and Microscopic Characterization at the Nanoscale
Understanding the structure and behavior of 2,5-Thiophenedione, dihydro-3-methyl- at the molecular and nanoscale is crucial for its application in advanced materials, particularly in surface science and molecular electronics. Advanced scanning probe microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), offer the capability to visualize and manipulate single molecules on conductive surfaces. mdpi.comresearchgate.netwiley.com
A significant research opportunity involves studying the self-assembly of derivatives of this compound into self-assembled monolayers (SAMs) on surfaces like gold. rsc.org By functionalizing the molecule with a thiol or other surface-anchoring group, its assembly behavior can be investigated with sub-nanometer resolution. Bimodal AFM can provide simultaneous topographical and nanomechanical data, correlating surface elasticity with molecular ordering. rsc.orgresearchgate.net STM can reveal the precise packing arrangement and orientation of the molecules relative to the substrate lattice. conicet.gov.aracs.org
Key areas for future investigation include:
SAM Formation and Structure: Investigating how the 3-methyl group and the thioanhydride ring influence the packing density, domain formation, and long-range order of SAMs on Au(111) and other surfaces. conicet.gov.ar
Nanomechanical Properties: Quantifying the elasticity, stiffness, and friction of monolayers derived from this compound to understand their mechanical stability and potential use as molecular coatings. rsc.org
Single-Molecule Spectroscopy: Combining SPM with spectroscopic techniques (e.g., Tip-Enhanced Raman Spectroscopy - TERS) to probe the vibrational properties of individual molecules within an assembly, providing insights into molecule-substrate and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
